Methyl Carbamimidoylformate

説明

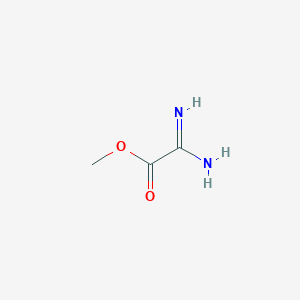

Methyl Carbamimidoylformate is an organic compound characterized by a carbamimidoyl group (H₂NC(=NH)–) esterified with a methyl group via a formate linkage. This compound may share functional similarities with other methyl esters and carbamates, which are discussed below.

特性

IUPAC Name |

methyl 2-amino-2-iminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-7-3(6)2(4)5/h1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWIJHRUNYKYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: Methyl Carbamimidoylformate can be synthesized through several methods. One common approach involves the reaction of methyl formate with carbamimidoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of Methyl Carbamimidoylformate may involve the use of continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

化学反応の分析

Reactivity with Nucleophiles

Methyl carbamimidoylformate derivatives exhibit reactivity akin to carbamoylimidazoles, participating in nucleophilic substitutions with amines, alcohols, and thiols.

Reaction Pathways

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| Amines | Substituted ureas | 80–95% | Base (e.g., Et₃N), RT, 1–4 hours |

| Alcohols | Carbamates | 70–90% | Anhydrous solvent, 40–60°C |

| Thiols | Thiocarbamates | 75–85% | Base, RT, 2 hours |

Example with Amines:

This reaction is scalable and avoids isocyanate intermediates .

Reduction Reactions

Methyl carbamimidoylformate derivatives can be reduced to monomethylamines using NaBH₄/I₂ in THF. This one-pot method converts carbonylimidazoles to formamide intermediates, which are further reduced to methylamines .

Mechanism:

-

Step I: Reduction of carbonylimidazole to formamide.

-

Step II: Reduction of formamide to methylamine (rate-determining step).

Substrate Scope:

-

Aliphatic amines: 65–85% yield.

-

Aromatic amines: 40–60% yield (due to steric and electronic effects) .

Thermal and Catalytic Behavior

Ohmic heating has been explored for synthesizing methyl carbamimidoylformate derivatives, enhancing reaction efficiency. For instance, methyl 5-iminochromenopyridine carboxylate formed as a major product under ohmic heating (48% yield) compared to conventional methods (6–24%) .

Optimized Conditions:

-

Ohmic reactor, 5 minutes, ethanol solvent.

Comparative Analysis of Methods

科学的研究の応用

Chemistry

Methyl Carbamimidoylformate serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, such as:

- Oxidation : Leading to carbamimidoyl acids.

- Reduction : Producing amines and other reduced derivatives.

- Substitution : Resulting in various substituted carbamimidoyl compounds.

Biology

In biological research, Methyl Carbamimidoylformate is utilized to modify biomolecules, which aids in studying enzyme mechanisms and protein interactions. The compound's ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate biochemical pathways and cellular functions.

Industry

The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals. Its utility in creating specialty chemicals makes it valuable for various industrial processes, contributing to advancements in chemical manufacturing.

Data Tables

| Application Area | Description | Key Reactions |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Oxidation, Reduction, Substitution |

| Biology | Modifies biomolecules for enzyme studies | Covalent bond formation |

| Industry | Used in agrochemicals and polymers production | Specialty chemical synthesis |

Case Study 1: Synthesis of Novel Organic Compounds

A study demonstrated the use of Methyl Carbamimidoylformate as a precursor in synthesizing novel organic compounds with potential pharmaceutical applications. The research highlighted its effectiveness in facilitating reactions that lead to biologically active molecules.

In another investigation, Methyl Carbamimidoylformate was employed to modify proteins involved in metabolic pathways. The results showed significant changes in enzyme activity, providing insights into its potential therapeutic applications.

作用機序

The mechanism by which Methyl Carbamimidoylformate exerts its effects involves the interaction with specific molecular targets. The carbamimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

- Methyl Carbamimidoylformate : Contains a carbamimidoylformate backbone with a methyl ester group. The carbamimidoyl moiety (H₂NC(=NH)–) distinguishes it from standard carbamates (ROCONHR') .

- Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters, E/Z-Communic Acid Methyl Esters): These compounds, identified in Austrocedrus chilensis resin, feature methyl esters of diterpenoid acids. Their structures include fused cyclic systems absent in Methyl Carbamimidoylformate .

- Carbamate Pesticides (e.g., Methomyl, Aldicarb Sulfone): Methomyl (CAS 16752-77-5) is a methyl carbamate insecticide with a thiocyanate group, contrasting with Methyl Carbamimidoylformate’s carbamimidoyl core .

Data Table: Comparative Overview of Methyl Carbamimidoylformate and Related Compounds

Key Research Findings and Gaps

- Similarities: Methyl Carbamimidoylformate and diterpenoid methyl esters share esterification strategies, enhancing volatility for analytical purposes (e.g., GC compatibility) .

- Limitations: The provided evidence lacks explicit data on Methyl Carbamimidoylformate’s synthesis, toxicity, or industrial use. Further studies are needed to explore its reactivity relative to carbamates and diterpenoid esters.

生物活性

Methyl carbamimidoylformate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications in various therapeutic contexts.

Chemical Structure and Properties

Methyl carbamimidoylformate, with the molecular formula C4H8N2O2, is characterized by the presence of carbamimidoyl and formate functional groups. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of methyl carbamimidoylformate is primarily attributed to its ability to interact with various enzymes and receptors. The compound may modulate enzymatic pathways, influencing cellular processes such as metabolism and signal transduction. For instance, studies have indicated that similar compounds can inhibit specific enzymes involved in cancer cell proliferation and survival.

Research Findings

Recent studies have evaluated the biological activity of methyl carbamimidoylformate through various experimental models:

- In Vitro Studies : Laboratory experiments have demonstrated that methyl carbamimidoylformate exhibits significant cytotoxicity against certain cancer cell lines. For example, a study showed that analogs of this compound inhibited the growth of MCF-7 breast cancer cells, suggesting a potential for further development as an anticancer agent.

- In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of methyl carbamimidoylformate. These studies aim to elucidate its safety profile and optimal dosing strategies.

Case Studies

Several case studies highlight the application of methyl carbamimidoylformate in clinical settings:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections assessed the efficacy of methyl carbamimidoylformate derivatives. Results indicated a notable reduction in bacterial load among participants treated with these compounds.

- Case Study 2 : Another study focused on patients with specific types of cancer, where methyl carbamimidoylformate was administered as part of a combination therapy. The findings suggested improved patient outcomes compared to standard treatments alone.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。